Brimonidine
Overview
Description
Brimonidine is an alpha-2 adrenergic agonist used to treat open-angle glaucoma, ocular hypertension, and facial erythema in rosacea . It is used as eye drops or applied to the skin . It is also the active ingredient of brimonidine/timolol along with timolol maleate .
Molecular Structure Analysis
Brimonidine has a molecular formula of C11H10BrN5 and a molecular weight of 292.14 . It is a 2-imidazoline derivative .Chemical Reactions Analysis
Brimonidine tartrate, when used in the form of eye drops, exhibits a high burst effect and fast release in solution . It undergoes extensive hepatic metabolism mediated by hepatic aldehyde oxidases .Physical And Chemical Properties Analysis
Brimonidine tartrate has a molecular weight of 442.22 and is soluble in DMSO at 70 mg/mL . It should be stored in a cool and dark place .Scientific Research Applications
Neuroprotection in Retinal Conditions
Brimonidine demonstrates notable neuroprotective effects. A study focused on its impact in a chronic ocular hypertension model in rats, where it significantly protected retinal ganglion cells when applied at the time of intraocular pressure (IOP) elevation and prevented further cell loss when applied after IOP was elevated. This indicates its potential in treating conditions like glaucoma where neuroprotection of retinal cells is crucial (Woldemussie et al., 2001).
Protection Against Hydroquinone Damage
In an in vitro study, Brimonidine showed protective effects on human retinal pigment epithelium cells and Müller cells treated with Hydroquinone, a toxicant in cigarette smoke. The study highlights Brimonidine's potential in mitigating hydroquinone-induced toxicity mediated through mitochondrial damage and oxidative stress-related pathways (Ramírez et al., 2016).
Adrenergic and Imidazoline Receptor-Mediated Responses
Brimonidine’s pharmacological profile includes being a selective alpha-2 adrenoceptor agonist. A study explored its effects on intraocular pressure and side effects like miosis and cardiovascular depression in rabbits and monkeys. The study elucidated the role of adrenergic and imidazoline receptors in mediating these responses, underlining its complex pharmacodynamics (Burke et al., 1995).
Effects on Retinal Blood Flow
A clinical trial assessed the impact of topical brimonidine on retinal capillary blood flow in ocular hypertensive patients. The study, a double-masked, randomized, placebo-controlled trial, revealed that brimonidine reduces intraocular pressure without altering retinal capillary blood flow, suggesting its safety and efficacy in managing ocular hypertension without compromising retinal health (Carlsson et al., 2000).
Safety And Hazards
Common side effects when used in the eyes include itchiness, redness, and a dry mouth. More significant side effects may include allergic reactions and low blood pressure . Use in pregnancy is safe . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Future Directions
Brimonidine tartrate is a promising drug for the treatment of open-angle glaucoma and high intraocular pressure . It has been shown to effectively promote the survival and function of retinal ganglion cells in a variety of animal models unrelated to diabetes . The development of a brimonidine Drug Delivery System (Brimo DDS) is being explored .
properties
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLJNLCSTIOKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70359-46-5 (tartrate[1:1]) | |
Record name | Brimonidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045221 | |
Record name | Brimonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Brimonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4), 1.54e-01 g/L | |
Record name | SID855898 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Brimonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00484 | |
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Record name | Brimonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
In the eye, alpha-1 adrenoceptors play a role in vasoconstriction, mydriasis, eyelid retraction, and elevation of intraocular pressure (IOP) whereas alpha-2 adrenoceptors are responsible for IOP reduction via a complex Gi-coupled signaling cascade pathway. Activation of alpha-2 receptors leads to inhibition of adenylyl cyclase and reduction of cyclic AMP levels. As a result, there is a decrease in norpinephrine (NE) release at the synaptic junction, NE-induced stimulation of beta-2 adrenoceptors, and production of aqueous humor by the ciliary epithelium. An elevated IOP is the most significant risk factor for developing glaucomatous optic neuropathy, which is associated with progressive visual field loss and functional disability if left untreated. Regardless of the etiology of the disease, the aim of current therapies for glaucoma is to reduce IOP, as reduction of IOP significantly reduces the risk of progression of vision loss even when IOP is already within the normal range. When administered ophthalmically, brimonidine is rapidly absorbed into the eye, acts as an agonist at ocular alpha-2 adrenoceptors and lowers IOP via a dual mechanism of action. It is proposed that initial dosing of the drug causes a reduction in aqueous humour production and chronic dosing leads to an increase in uveoscleral outflow. Brimonidine does not affect episcleral venous pressure. By reducing IOP, brimonidine aims to reduce the likelihood of glaucomatous visual field loss in ocular hypertension, and slow the progression of visual field defect in established open-angle glaucoma. When applied topically on skin, brimonidine reduces erythema through direct vasocontriction of small arteries and veins. As brimonidine mediates a potent peripheral vasoconstrictive activity by selectively working on the alpha-2 adrenoceptors, the use of brimonidine is thought to be efficacious for the treatment of facial erythema of rosacea, which is thought to arise from vasomotor instability and abnormal vasodilation of the superficial cutaneous vasculature of the face. | |
Record name | Brimonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00484 | |
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Product Name |
Brimonidine | |
CAS RN |
59803-98-4 | |
Record name | Brimonidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59803-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Brimonidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803984 | |
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Record name | Brimonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00484 | |
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Record name | Brimonidine | |
Source | EPA DSSTox | |
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Record name | 6-Quinoxalinamine, 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)- | |
Source | European Chemicals Agency (ECHA) | |
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Record name | BRIMONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GNX3HHTE | |
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Record name | Brimonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207.5 °C | |
Record name | Brimonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00484 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brimonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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